

physical and chemical properties of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

Cat. No.: B1462988

[Get Quote](#)

An In-Depth Technical Guide to Methyl 2-chlorobenzo[d]thiazole-6-carboxylate

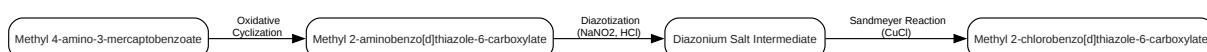
For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a crucial heterocyclic building block in the landscape of modern medicinal chemistry. Its benzothiazole core, substituted with a reactive chlorine atom at the 2-position and a methyl ester at the 6-position, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate**, detailed synthetic protocols, its reactivity, and its applications in drug discovery, with a particular focus on the development of anti-inflammatory, antimicrobial, and anticancer agents.

Physicochemical Properties

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is typically a solid at room temperature and should be stored at this temperature.^[1] While a specific melting point is not widely published, its structural analogues suggest it is a crystalline solid. General solubility studies on


benzothiazoles indicate that this compound is likely soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and exhibits limited solubility in water.[2]

Property	Value	Source
CAS Number	90792-69-1	[3][4]
Molecular Formula	C ₉ H ₆ ClNO ₂ S	[1][5]
Molecular Weight	227.67 g/mol	[1]
Physical State	Solid	Inferred from related compounds
Solubility	Soluble in organic solvents; poorly soluble in water	[2]
Storage	Room temperature	[1]

Synthesis and Spectroscopic Characterization

The synthesis of **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate** can be envisioned through a multi-step process, likely commencing with a substituted aminobenzoic acid derivative. A plausible synthetic pathway involves the formation of the benzothiazole ring system followed by chlorination at the 2-position. While a specific, detailed protocol for this exact molecule is not readily available in public literature, a general and widely applicable method for the synthesis of the 2-chlorobenzothiazole core is the Sandmeyer reaction. This reaction involves the diazotization of a 2-aminobenzothiazole precursor followed by treatment with a copper(I) chloride catalyst.[6]

A proposed synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate**.

Spectroscopic Data (Predicted):

While experimental spectra are not publicly available, the following are predicted characteristic spectroscopic features based on the structure:

- ^1H NMR: Resonances in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the benzene ring, and a singlet around 3.9 ppm for the methyl ester protons.
- ^{13}C NMR: Signals for the carbonyl carbon of the ester (around 165 ppm), aromatic carbons, and the carbon of the methyl group (around 52 ppm).
- IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester (around 1720 cm^{-1}), C=N stretch of the thiazole ring (around 1600 cm^{-1}), and C-Cl stretch.
- Mass Spectrometry: A molecular ion peak (M^+) at m/z 227, with an isotopic pattern ($\text{M}+2$) characteristic of a chlorine-containing compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate** is dominated by the electrophilic nature of the C2 carbon of the benzothiazole ring, which is activated by the adjacent nitrogen atom. This makes the chlorine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound in drug synthesis lies in the displacement of the 2-chloro substituent by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse chemical libraries for biological screening.

Experimental Protocol: General Procedure for Nucleophilic Substitution with Amines

- To a solution of **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate** (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., K_2CO_3 , Cs_2CO_3 , or a non-nucleophilic organic base like DIPEA) (2.0 eq).

- The reaction mixture is heated to a temperature between 80-150 °C and monitored by TLC or LC-MS until the starting material is consumed.
- Upon completion, the reaction is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 2-substituted benzothiazole derivative.

[Click to download full resolution via product page](#)

Caption: General mechanism for the SNAr reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloro position of the benzothiazole ring can also participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this building block.

Applications in Drug Discovery

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a key intermediate in the synthesis of compounds targeting a range of diseases.^[1] The benzothiazole scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. By modifying the 2-position, researchers can fine-tune the pharmacological properties of the resulting molecules to achieve desired potency and selectivity.

- **Anticancer Agents:** Many benzothiazole derivatives have demonstrated potent anticancer activity, often by inhibiting key enzymes such as protein kinases. The 2-substituent can be designed to interact with specific residues in the active site of these enzymes.

- **Antimicrobial Agents:** The benzothiazole nucleus is present in several antimicrobial agents. The introduction of various side chains at the 2-position can lead to compounds with broad-spectrum antibacterial and antifungal activities.
- **Anti-inflammatory Agents:** Derivatives of this compound have been explored for their anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate** is not widely available, data from structurally related compounds suggest that it should be handled with care. The safety data for a similar compound, Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate, indicates that it is harmful if swallowed and causes skin and eye irritation. Therefore, it is prudent to assume that **Methyl 2-chlorobenzo[d]thiazole-6-carboxylate** may have similar hazardous properties.

Recommended Safety Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
- **Storage:** Store in a cool, dry place away from incompatible materials.
- **First Aid:** In case of contact with eyes or skin, flush immediately with plenty of water. If ingested or inhaled, seek immediate medical attention.

Conclusion

Methyl 2-chlorobenzo[d]thiazole-6-carboxylate is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its well-defined reactivity, particularly at the 2-position, allows for the systematic exploration of chemical space around the benzothiazole scaffold. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is essential for its effective utilization in the development of the next generation of therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate [myskinrecipes.com]
- 2. aaa-chem.com [aaa-chem.com]
- 3. methyl 2-chlorobenzo[d]thiazole-6-carboxylate | 90792-69-1 [sigmaaldrich.com]
- 4. Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. Methyl 2-chloro-1,3-benzothiazole-6-carboxylate | C9H6ClNO2S | CID 46911879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate tetartohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of Methyl 2-chlorobenzo[d]thiazole-6-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1462988#physical-and-chemical-properties-of-methyl-2-chlorobenzo-d-thiazole-6-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com